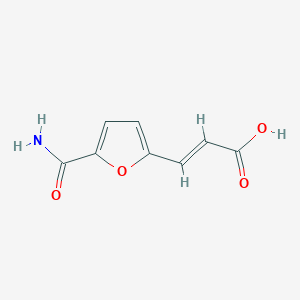![molecular formula C16H14FIO4 B2771350 3-Ethoxy-4-[(4-fluorobenzyl)oxy]-5-iodobenzoic acid CAS No. 1706448-14-7](/img/structure/B2771350.png)
3-Ethoxy-4-[(4-fluorobenzyl)oxy]-5-iodobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethoxy-4-[(4-fluorobenzyl)oxy]-5-iodobenzoic acid is a chemical compound with the molecular formula C16H15FO4 and a molecular weight of 290.29 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C16H15FO3/c1-2-19-16-9-13(10-18)5-8-15(16)20-11-12-3-6-14(17)7-4-12/h3-10H,2,11H2,1H3 .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not available in the sources I found.Applications De Recherche Scientifique
Oxidative Coupling and Heterocyclic Compound Synthesis
Research has shown that compounds similar to 3-Ethoxy-4-[(4-fluorobenzyl)oxy]-5-iodobenzoic acid can be used in waste-free synthesis methodologies for creating condensed heterocyclic compounds. The direct oxidative coupling of certain benzoic acids with internal alkynes, facilitated by rhodium/copper catalyst systems under air, leads to the efficient production of 8-substituted isocoumarin derivatives, which exhibit solid-state fluorescence. This method also allows for the selective synthesis of 4-ethenylcarbazoles from similar benzoic acids, showcasing its versatility in organic synthesis and potential applications in creating novel fluorescent materials and pharmaceutical intermediates (Shimizu et al., 2009).
Imaging Probes for Alzheimer's Disease
Another significant application is in the development of positron emission tomography (PET) imaging probes for detecting cerebral β-amyloid plaques in Alzheimer's disease. Derivatives of benzoxazole, structurally related to this compound, have been synthesized and evaluated for their ability to bind to Aβ plaques. These compounds have demonstrated high affinity for Aβ aggregates and show promise as PET agents for Alzheimer's disease diagnosis, providing a non-invasive method for early detection and monitoring of disease progression (Cui et al., 2012).
Oxidative Reactions and Organic Synthesis Tools
The use of iodine(V) reagents in organic synthesis, particularly o-Iodoxybenzoic acid (IBX), has been explored for carrying out oxidations adjacent to carbonyl functionalities and at benzylic and related carbon centers. These reactions are initiated by single electron transfer (SET) from the substrate to IBX, forming radical cations that further react to give the final products. Such methodologies are instrumental in synthesizing alpha,beta-unsaturated carbonyl compounds and conjugated aromatic carbonyl systems, highlighting the role of iodine(V) reagents in facilitating selective transformations within multifunctional substrates (Nicolaou et al., 2002).
Catalysis and Oxidation Processes
In the realm of catalysis, the catalytic use of o-Iodoxybenzoic acid (IBX) in oxidation reactions, especially for the oxidation of primary and secondary alcohols, has been demonstrated to be highly effective. This includes the in situ (re)oxidation of 2-iodosobenzoic acid (IBA) and even commercially available 2-iodobenzoic acid by Oxone, allowing for the use of less hazardous reagents in place of potentially explosive IBX as catalytic oxidants. This application underscores the importance of IBX in organic synthesis, providing a safer and more efficient approach to the oxidation of alcohols (Thottumkara et al., 2005).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
3-ethoxy-4-[(4-fluorophenyl)methoxy]-5-iodobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FIO4/c1-2-21-14-8-11(16(19)20)7-13(18)15(14)22-9-10-3-5-12(17)6-4-10/h3-8H,2,9H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIAIHRSZWRVOCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C(=O)O)I)OCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FIO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4-butylphenyl)-1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}methanesulfonamide](/img/structure/B2771267.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2771268.png)


![Ethyl 4-(2-((2-((4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)amino)-2-oxoethyl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2771272.png)
![(E)-2-(2-cyano-3-(3,4,5-trimethoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2771276.png)
![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2771277.png)


![N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-9H-purin-6-amine](/img/structure/B2771283.png)
![ethyl 3-(8-(3-chloro-2-methylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2771285.png)
![2-(3-benzyl-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethoxyphenyl)acetamide](/img/no-structure.png)
![3-Methyl-9-azabicyclo[3.3.1]non-2-ene;hydrochloride](/img/structure/B2771288.png)

